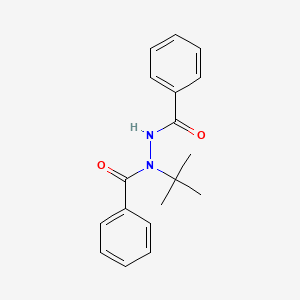

1,2-Dibenzoyl-1-tert-butilhidrazina

Descripción general

Descripción

1,2-Dibenzoyl-1-tert-butylhydrazine, also known as N’-Benzoyl-N’-tert-butylbenzohydrazide, is a compound with the molecular formula C18H20N2O2 . It has an average mass of 296.364 Da and a monoisotopic mass of 296.152466 Da . It is mainly used as an ecdysone agonist that induces premature molting in all stages of larval development of certain insects .

Chemical Reactions Analysis

1,2-Dibenzoyl-1-tert-butylhydrazine is an ecdysone agonist, which means it can bind to ecdysone receptors and mimic the action of ecdysone, a hormone that triggers molting in insects . This compound is effective against many pests such as lepidoptera, diptera, and coleoptera .Physical And Chemical Properties Analysis

1,2-Dibenzoyl-1-tert-butylhydrazine has a density of 1.1±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.33, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 2.53 . The polar surface area is 49 Å2, and the molar volume is 262.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Agricultura: Regulación del crecimiento de insectos

“1,2-Dibenzoyl-1-tert-butilhidrazina” se utiliza como un agonista de la ecdisona en la agricultura. Induce la muda prematura en las etapas larvarias de plagas como el gusano del tabaco, Manduca sexta, interrumpiendo su ciclo de vida y evitando el daño a los cultivos . Este compuesto es particularmente efectivo contra una gama de plagas destructivas, incluidas las especies lepidópteras, que se sabe que causan pérdidas significativas en cultivos como vegetales y arroz .

Ciencias Ambientales: Estudios de ecotoxicidad

En las ciencias ambientales, se ha estudiado la ecotoxicidad de este compuesto, particularmente sus efectos en especies no objetivo como Daphnia magna. La investigación ayuda a comprender los riesgos ecológicos asociados con su uso en la agricultura, asegurando que su aplicación no afecte negativamente a los ecosistemas acuáticos .

Ciencia de Materiales: Análisis de la estructura cristalina

La estructura cristalina de “this compound” se ha determinado, revelando un sistema monoclínico con una conformación gauche del enlace N-N. Esta información estructural es crucial para los científicos de materiales que están explorando el uso potencial del compuesto en el desarrollo de nuevos materiales con propiedades específicas .

Química analítica: Modelado molecular

Los químicos analíticos emplean el modelado molecular para comprender la relación estructura-actividad de “this compound”. Esto es particularmente útil en el diseño de fármacos, donde las interacciones del compuesto con los objetivos biológicos se pueden predecir y optimizar .

Bioquímica: Imitación de hormonas de insectos

Bioquímicamente, “this compound” actúa como un imitador de las hormonas de los insectos, específicamente la ecdisona. Se ha demostrado que tiene un potente efecto en el desarrollo de las larvas, como las del gusano de la polilla del abeto, lo que lleva a la apolisis temprana y la mortalidad. Esta aplicación es significativa en el control de las poblaciones de plagas que amenazan los recursos forestales .

Farmacología: Desarrollo de insecticidas

En farmacología, el papel del compuesto como agonista de la ecdisona se aprovecha para desarrollar insecticidas. Su capacidad para interferir con los procesos de desarrollo normales de los insectos lo convierte en una herramienta valiosa para gestionar problemas relacionados con las plagas en diversos entornos .

Usos industriales: Control de plagas

Industrialmente, “this compound” se utiliza para el control de plagas en entornos agrícolas. Se aplica para controlar plagas en vegetales y arroz, apuntando a especies que son particularmente dañinas para estos cultivos .

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dibenzoyl-1-tert-butylhydrazine is the ecdysone receptor in insects . Ecdysone is a hormone that controls molting in insects. The compound acts as a nonsteroidal ecdysone agonist , meaning it can bind to the ecdysone receptor and mimic the hormone’s action.

Mode of Action

1,2-Dibenzoyl-1-tert-butylhydrazine interacts with its targets by binding to the ecdysone receptor, thereby mimicking the action of the ecdysone hormone . This interaction triggers a series of changes in the insect, including early apolysis (separation of the old exoskeleton) and subsequent mortality at certain concentrations .

Biochemical Pathways

The compound affects the ecdysone signaling pathway, which is crucial for insect development and metamorphosis . By acting as an ecdysone agonist, it disrupts normal hormonal regulation, leading to premature molting and eventually death .

Result of Action

The primary molecular effect of 1,2-Dibenzoyl-1-tert-butylhydrazine’s action is the premature molting in insects, leading to their death . On a cellular level, it disrupts normal cell processes by interfering with the ecdysone signaling pathway .

Action Environment

The action, efficacy, and stability of 1,2-Dibenzoyl-1-tert-butylhydrazine can be influenced by various environmental factors. For instance, it is used mainly in rice fields , suggesting that its effectiveness may be optimized in such environments.

Safety and Hazards

1,2-Dibenzoyl-1-tert-butylhydrazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N'-benzoyl-N'-tert-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISLLQUWIJASOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073800 | |

| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112225-87-3 | |

| Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

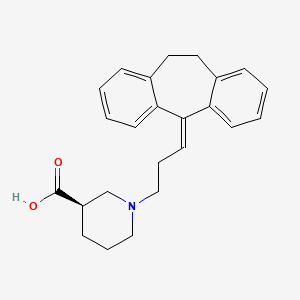

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)